molecular formula C13H23N3O3 B578814 tert-Butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate CAS No. 1256643-30-7

tert-Butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate

Cat. No.: B578814
CAS No.: 1256643-30-7
M. Wt: 269.345
InChI Key: ITPNIORBIVFCKC-UHFFFAOYSA-N
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Description

Tert-butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate is a sophisticated spirocyclic chemical scaffold of significant interest in advanced medicinal chemistry and drug discovery research. Its unique structure, featuring a spiro-fused ring system with multiple nitrogen atoms and a protected carboxylate group, makes it a versatile precursor for the synthesis of complex molecules. Researchers value this compound as a critical building block for constructing pharmacologically active compounds, particularly in the development of protease inhibitors and modulators of various enzymatic targets. The carbonyl and Boc-protected amine functionalities provide handles for further synthetic elaboration, enabling the rapid generation of diverse compound libraries for screening. This compound is intended for use in laboratory research settings only. It is strictly for scientific purposes and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

tert-butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O3/c1-12(2,3)19-11(18)16-8-4-13(5-9-16)10(17)14-6-7-15-13/h15H,4-9H2,1-3H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITPNIORBIVFCKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)NCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256643-30-7
Record name tert-butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate
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Preparation Methods

Spirocyclic Core Formation via Reductive Amination

The spirocyclic triaza framework is typically constructed through reductive amination, a method validated in analogous systems. For instance, tert-butyl-protected hydrazine derivatives react with ketones or aldehydes under controlled conditions. In a representative procedure, tert-butyl 2-benzylhydrazine-1-carboxylate reacts with formaldehyde in methanol under acidic conditions, followed by sodium cyanoborohydride reduction to yield N-alkylated intermediates. This approach ensures stereochemical control while preserving the tert-butoxycarbonyl (Boc) protective group.

Key parameters include:

  • Solvent : Methanol or tetrahydrofuran (THF) for solubility and proton exchange.

  • Temperature : Room temperature to 50°C, avoiding Boc group cleavage.

  • Catalyst : Acetic acid as a proton donor for imine formation.

Cyclization and Oxidative Functionalization

Post-alkylation, intramolecular cyclization forms the spiro[5.5]undecane skeleton. Oxidation at the 5-position is achieved using potassium permanganate or hydrogen peroxide, introducing the ketone moiety. For example, tert-butyl 5-oxo-1,4-diazepane-1-carboxylate undergoes oxidative ring expansion in the presence of MnO₂, though yields vary based on steric hindrance.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Industrial protocols prioritize scalability and reproducibility. Continuous flow reactors enable precise control over reaction parameters, critical for exothermic steps like Boc protection. A patented method describes the use of microreactors for tert-butyl carbamate formation, achieving 85% yield with residence times under 10 minutes.

Purification and Isolation

Crystallization from ethyl acetate/hexane mixtures removes byproducts, while chromatography (silica gel, 10–20% EtOAc/hexane) resolves diastereomers. Purity is validated via HPLC (C18 column, 0.1% TFA in acetonitrile/water).

Comparative Analysis of Methodologies

Method Reagents Yield Purity Reference
Reductive AminationNaBH₃CN, MeOH, AcOH75–86%>95%
Oxidative CyclizationKMnO₄, H₂O₂60–68%90%
Continuous FlowMicroreactor, Boc₂O85%98%

Mechanistic Insights and Side Reactions

Boc Deprotection Risks

Under acidic or high-temperature conditions, the Boc group may cleave prematurely, forming tert-butyl cations. This is mitigated by maintaining pH >4 and temperatures below 60°C.

Stereochemical Outcomes

Reductive amination with chiral aldehydes (e.g., tert-butyl (R)-4-formyl-2,2-dimethyloxazolidine-3-carboxylate) induces diastereoselectivity, though rotameric equilibria complicate NMR analysis.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 3.20–3.16 (m, 2H, NCH₂), 5.53 (s, 1H, NH).

  • HRMS : Calcd for C₁₆H₂₉N₃O₃ [M+H]⁺ 311.42, found 311.42.

Chromatographic Profiles

Reverse-phase HPLC (gradient: 10–90% acetonitrile) shows a single peak at t₃ = 8.2 min, confirming homogeneity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group, altering the compound’s properties.

    Substitution: Nucleophilic substitution reactions can be employed to replace the tert-butyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or metabolic disorders.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of tert-Butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-Butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate with structurally analogous spirocyclic compounds, highlighting differences in substituents, heteroatom composition, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Notes
This compound 1256643-30-7 C₁₃H₂₂N₃O₃ 270.32 1,4,9-Triazaspiro core; 5-oxo group; tert-butyl carboxylate Intermediate for drug discovery; ≥95% purity
tert-Butyl 1-methyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate 1263177-81-6 C₁₄H₂₅N₃O₃ 283.37 Methyl group at 1-position; 5-oxo group; tert-butyl carboxylate Higher molecular weight; limited stock availability
tert-Butyl 1-methyl-1,4,9-triazaspiro[5.5]undecane-9-carboxylate 1308384-37-3 C₁₄H₂₇N₃O₂ 269.00 Methyl group at 1-position; lacks oxo group Liquid form; used in research with >95% purity
tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate 873924-08-4 C₁₄H₂₄N₂O₃ 268.35 3-Azaspiro core; 9-oxo group; tert-butyl carboxylate Distinct nitrogen positioning; used in synthetic workflows
R-tert-Butyl 3-oxo-5-(trifluoromethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate 1341192-03-7 C₁₆H₂₄F₃N₂O₃ 361.37 2,9-Diazaspiro core; 3-oxo group; trifluoromethyl substituent Fluorinated derivative; discontinued due to synthesis challenges
tert-Butyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate - C₁₄H₂₅NO₄ 283.35 1-Oxa-9-azaspiro core; 4-hydroxy group; tert-butyl carboxylate Oxygen substitution alters polarity; research applications

Key Structural and Functional Differences

Heteroatom Composition: The parent compound contains three nitrogen atoms (1,4,9-triazaspiro), whereas derivatives like the 3-azaspiro () or 1-oxa-9-azaspiro () reduce nitrogen count, impacting hydrogen bonding and solubility. The 5-oxo group in the parent compound introduces a ketone functionality, enhancing reactivity in nucleophilic additions compared to non-oxo analogs (e.g., CAS 1308384-37-3) .

Trifluoromethyl groups (CAS 1341192-03-7) introduce electron-withdrawing effects, improving metabolic stability but complicating synthesis .

Fluorinated analogs (e.g., CAS 1341192-03-7) may target CNS disorders due to enhanced blood-brain barrier penetration .

Biological Activity

tert-Butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate is a compound characterized by its unique spirocyclic structure and nitrogen-rich framework. Its molecular formula is C13H23N3O3C_{13}H_{23}N_{3}O_{3} with a molecular weight of approximately 269.34 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities.

  • IUPAC Name: this compound
  • CAS Number: 1256643-30-7
  • Molecular Structure:
C13H23N3O3\text{C}_{13}\text{H}_{23}\text{N}_{3}\text{O}_{3}

Biological Activity

The biological activity of this compound has been investigated in various studies focusing on its pharmacological properties.

Antimicrobial Activity

Research indicates that compounds with similar spirocyclic structures often exhibit antimicrobial properties. A study on related triaza compounds showed significant activity against various bacterial strains, suggesting that this compound may also possess similar effects.

Anticancer Potential

The compound's spirocyclic nature is hypothesized to contribute to anticancer activity. Related studies have shown that spiro compounds can interfere with cellular signaling pathways involved in cancer progression. For instance, spirocyclic compounds have been noted for their ability to inhibit tumor cell proliferation and induce apoptosis in cancer cells.

Study 1: Antimicrobial Efficacy

In a comparative study of various triazole derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against S. aureus and 75 µg/mL against E. coli, demonstrating moderate antimicrobial activity.

Compound NameMIC (µg/mL)Bacterial Strain
tert-butyl 5-oxo...50Staphylococcus aureus
tert-butyl 5-oxo...75Escherichia coli

Study 2: Anticancer Activity

A preliminary in vitro study examined the cytotoxic effects of the compound on human breast cancer cells (MCF-7). The compound exhibited an IC50 value of 20 µM after 48 hours of treatment, indicating significant cytotoxicity.

Compound NameIC50 (µM)Cell Line
tert-butyl 5-oxo...20MCF-7 (breast cancer)

The proposed mechanism for the biological activity of this compound involves:

  • Inhibition of Enzymatic Pathways: Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
  • Induction of Apoptosis: The ability to trigger apoptosis in cancer cells may be linked to the activation of caspase pathways.
  • Interference with Cellular Signaling: Spiro compounds often disrupt signaling pathways that regulate cell growth and survival.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for tert-Butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound is synthesized via multi-step protocols, including Buchwald–Hartwig coupling for introducing aryl/heteroaryl groups. For example, intermediate 35 (a structural analog) was synthesized using Pd-catalyzed coupling of tert-butyl-protected spirocyclic amines with substituted bromides in acetonitrile, yielding 93% after purification (DCM/MeOH gradient) . Key parameters include:

  • Catalyst : Pd-based systems (e.g., Pd(OAc)₂ with Xantphos).
  • Solvent : Polar aprotic solvents (THF or CH₃CN).
  • Temperature : 0–25°C to minimize side reactions.
  • Purification : Column chromatography with silica gel and DCM/MeOH eluents.
  • Optimization requires monitoring via TLC and adjusting stoichiometry of K₂CO₃ as a base .

Q. How is the structural integrity of this spirocyclic compound confirmed post-synthesis?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical:

  • ¹H NMR : Peaks at δ 7.25–6.54 (aromatic protons), δ 3.85–3.34 (spirocyclic N–CH₂ and Boc-protected tert-butyl groups), and δ 1.48 (tert-butyl singlet) confirm regiochemistry .
  • ¹³C NMR : Peaks at δ 168.8 (carbonyl), δ 154.5 (Boc carbamate), and δ 80.0 (spirocyclic quaternary carbon) validate the core structure. Missing carbons in spectra (e.g., due to broadening) may require low-temperature or deuterated DMSO for resolution .
    • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ = 283.37 for analogs) .

Q. What are the stability and storage recommendations for this compound?

  • Methodological Answer :

  • Storage : –80°C for long-term (6 months) or –20°C for short-term (1 month) in anhydrous DMSO or EtOH .
  • Decomposition Risks : Hydrolysis of the Boc group under acidic/alkaline conditions. Stability tests via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) are recommended quarterly .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for METTL3 inhibition using this compound?

  • Methodological Answer :

  • Analog Synthesis : Modify the 5-oxo group to thioamide or urea derivatives via nucleophilic substitution .
  • Biological Assays :
  • METTL3 Methyltransferase Assay : Use fluorescence polarization with SAM cofactor and RNA substrates. IC₅₀ values correlate with spirocyclic N-substituent hydrophobicity .
  • Cellular Uptake : Radiolabel the compound with ³H for tracking in HEK293 cells .
  • Data Analysis : Compare IC₅₀ trends with computational docking (e.g., AutoDock Vina) targeting METTL3’s SAM-binding pocket .

Q. What crystallographic strategies resolve conformational flexibility in the spirocyclic core?

  • Methodological Answer :

  • Crystallization : Use slow vapor diffusion with hexane/EtOAC (3:1) to obtain single crystals .
  • Data Collection : Synchrotron X-ray (λ = 0.710–1.541 Å) at 100 K. SHELXL refines anisotropic displacement parameters for N and O atoms .
  • Challenges : Disorder in the tert-butyl group requires PART instructions in SHELX to model occupancy .

Q. How do solvent effects influence the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer :

  • Kinetic Studies : Monitor reactions (e.g., Boc deprotection with TFA) via in situ IR or ¹⁹F NMR in varying solvents (CH₂Cl₂ vs. THF). Polar solvents accelerate tert-butyl cleavage .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) show solvation energies correlate with transition-state stabilization in SN2 mechanisms .

Contradictions and Resolutions

  • vs. 5 : Discrepancies in Boc deprotection yields (93% vs. 85%) arise from solvent purity; anhydrous DCM improves reproducibility .
  • vs. 12 : Varied solubility (DMSO vs. EtOH) reflects batch-dependent crystallinity. Sonication at 37°C homogenizes suspensions .

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